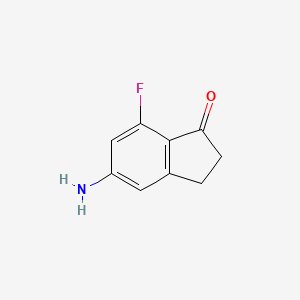
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one: is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring This particular compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 4th position on the indenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzaldehyde and a cyclopentanone derivative, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group modifications.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the indenone structure can be reduced to form the corresponding alcohol.
Substitution: The amino group at the 5th position can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of 5-Amino-4-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of N-substituted derivatives at the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors, offering possibilities for the treatment of diseases.
Industry:
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds or participate in other interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Pathways: It may affect pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-inden-1-one: Lacks the amino and hydroxyl groups, making it less reactive.
5-Amino-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
4-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the amino group, influencing its reactivity in substitution reactions.
Uniqueness:
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
5-amino-4-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO2/c10-7-3-1-5-6(9(7)12)2-4-8(5)11/h1,3,12H,2,4,10H2 |
InChI-Schlüssel |
LKDXYCCMHJAVOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C(=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


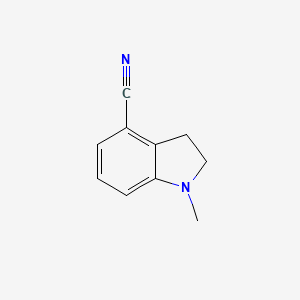
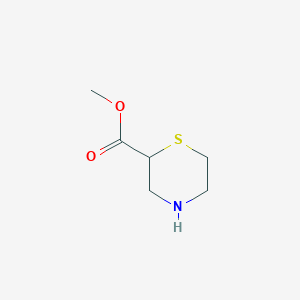
![6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)
![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)


![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)
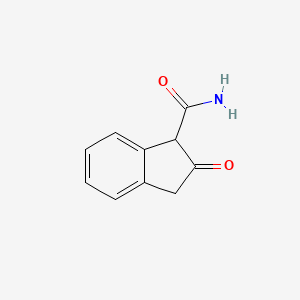
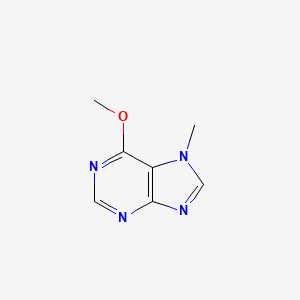

![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)

![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)
